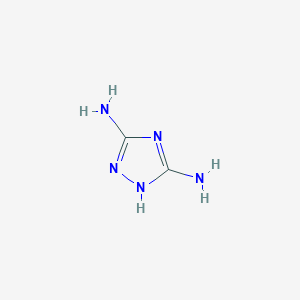

Guanazole

Vue d'ensemble

Description

Guanazole (3,5-diamino-1,2,4-triazole; NSC 1895) is a triazole-derived antimetabolite with demonstrated inhibitory activity against ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis by catalyzing the conversion of ribonucleotides to deoxyribonucleotides . Preclinical studies show that this compound preferentially inhibits DNA synthesis over RNA synthesis in leukemia cells (L1210) and human epidermoid carcinoma cells, leading to dTTP accumulation and cell cycle arrest . Its mechanism parallels hydroxyurea, another RNR inhibitor, but structural differences confer unique pharmacological properties .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : N-Isopropylbenzylamine (chlorhydrate) peut être synthétisé par amination réductrice de la benzylamine avec l'acétone. La réaction implique généralement l'utilisation d'un agent réducteur tel que le borohydrure de sodium (NaBH4) en présence d'un solvant comme le tétrahydrofurane (THF) ou l'éthanol. La réaction est effectuée à une température comprise entre 35 et 40 °C, et le progrès est suivi à l'aide d'une chromatographie sur couche mince (CCM) .

Méthodes de production industrielle : Dans les milieux industriels, la production de N-Isopropylbenzylamine (chlorhydrate) peut impliquer des réactions à plus grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : N-Isopropylbenzylamine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des imines ou des nitriles correspondants.

Réduction : Il peut être réduit pour former des amines secondaires.

Substitution : Il peut subir des réactions de substitution nucléophile pour former différents dérivés.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs courants.

Principaux produits formés :

Oxydation : Formation d'imines ou de nitriles.

Réduction : Formation d'amines secondaires.

Substitution : Formation de divers dérivés de la benzylamine substitués.

4. Applications de la recherche scientifique

N-Isopropylbenzylamine (chlorhydrate) a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de N-Isopropylbenzylamine (chlorhydrate) implique son interaction avec les cibles et les voies cellulaires. Il a été démontré qu'il augmente la production d'oxyde nitrique in vitro, conduisant à des effets cytotoxiques dans les lignées cellulaires neuronales. Les cibles moléculaires exactes et les voies impliquées dans son action sont encore à l'étude, mais on sait qu'il affecte la signalisation cellulaire et les processus métaboliques .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antineoplastic Agent

Guanazole has been identified as an effective antineoplastic agent. Its derivatives are utilized in the treatment of various cancers due to their ability to inhibit cancer cell proliferation. Studies have demonstrated that this compound can enhance the efficacy of other chemotherapeutic agents, making it a valuable component in cancer treatment regimens .

Pharmacological Properties

Recent research indicates that this compound forms stable complexes with water and DMSO (dimethyl sulfoxide), which enhances its pharmacological properties. The hydrogen bonding interactions between this compound and these solvents contribute to its stability and bioavailability, making it suitable for various pharmaceutical formulations .

Material Science Applications

Flame Retardants

this compound derivatives have been synthesized as flame retardants for textiles. A notable study reported the development of a phosphorus-containing this compound derivative that significantly improves the flame resistance of cotton fabrics. This application is crucial in enhancing safety standards in the textile industry .

Mesomorphic Properties

Research into the mesomorphic properties of this compound derivatives has revealed their potential use in liquid crystal applications. The formation of enantiotropic SmA phases in binary mixtures containing this compound suggests its applicability in advanced materials such as display technologies .

Chemical Synthesis

Synthesis of Macrocyclic Compounds

this compound serves as a starting material for synthesizing macrocyclic compounds, which are pivotal in various chemical reactions and industrial applications. Its derivatives can be modified to enhance solubility and reactivity, broadening their utility in organic synthesis .

Coordination Chemistry

Coordinative Versatility

this compound exhibits significant coordinative versatility, allowing it to form complexes with various metal ions. This property is explored for developing new materials with specific magnetic and electronic properties. Studies have characterized the crystal structures and magnetic behaviors of this compound-based complexes, indicating potential applications in catalysis and materials science .

Case Studies

Mécanisme D'action

The mechanism of action of N-Isopropylbenzylamine (hydrochloride) involves its interaction with cellular targets and pathways. It has been shown to increase nitric oxide production in vitro, leading to cytotoxic effects in neuronal cell lines. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Hydroxyurea

Mechanism: Both guanazole and hydroxyurea inhibit RNR by targeting the enzyme’s radical-generating tyrosyl residue, thereby blocking deoxyribonucleotide synthesis . However, hydroxyurea’s revised mechanism involves chelating the diiron center of RNR, while this compound’s action may involve alternative radical scavenging or binding interactions . Efficacy: In L1210 leukemia cells, this compound and hydroxyurea exhibit comparable inhibition of DNA precursor incorporation (e.g., thymidine and adenine) with similar dose-response profiles . However, this compound shows cross-resistance with hydroxyurea in Chlamydia trachomatis isolates, where hydroxyurea-resistant strains (L2HR_10.0) require 15-fold higher this compound concentrations (ID50: 8.3 mM vs. 0.55 mM in wild-type) to suppress DNA synthesis .

Table 1: Key Comparison of this compound and Hydroxyurea

Triapine

Mechanism : Triapine, a thiosemicarbazone, inhibits RNR by disrupting iron homeostasis, distinct from this compound’s radical-scavenging mechanism .

Efficacy : In fission yeast, triapine and this compound induce replication stress, but triapine exhibits broader activity against solid tumors in preclinical models .

Clinical Use : Triapine has advanced to Phase II trials for hematologic malignancies, whereas this compound’s development stalled due to toxicity .

Aphidicolin

Mechanism: Aphidicolin inhibits DNA polymerase α/δ, unlike this compound’s RNR targeting . Efficacy: Both compounds suppress DNA synthesis, but aphidicolin’s reversible inhibition contrasts with this compound’s irreversible RNR blockade .

Research Findings and Challenges

- Resistance : Cross-resistance between this compound and hydroxyurea underscores shared RNR-targeting mechanisms but complicates sequential therapy .

- Prodrug Development : this compound derivatives (e.g., amide prodrugs) show enhanced in vitro activity against L1210 cells, suggesting structural optimization could improve efficacy .

- Environmental Interactions : In E. coli, this compound’s fitness effects differ from hydroxyurea, with epistatic interactions altering evolutionary pathways in stress environments .

Activité Biologique

Guanazole, chemically known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound with significant implications in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, encompassing its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its antitumor properties and its role in modulating various biological pathways. Its structure allows it to interact with multiple biological targets, making it a compound of interest in drug development.

This compound exhibits several biological activities through various mechanisms:

- Antitumor Activity : this compound has been shown to possess selective toxicity against tumor cells. Studies indicate that this compound infusion can revert the profile of L1210 spleen cells to resemble that of normal spleens, suggesting its potential in cancer therapy .

- DNA Repair Induction : Research indicates that this compound can enhance the detection of DNA repair mechanisms induced by agents like MNNG (N-methyl-N-nitrosoguanidine), likely due to its antagonistic effects on certain cellular processes .

- Cytotoxicity : The compound displays cytotoxic effects against various cancer cell lines, which is attributed to its ability to interfere with cellular metabolism and proliferation pathways.

Antitumor Efficacy

A significant study evaluated the antitumor efficacy of this compound in mice models. The results demonstrated that this compound infusion led to a reversion of abnormal spleen profiles associated with L1210 leukemia to those characteristic of healthy spleens. This suggests that this compound may effectively restore normal cellular functions in malignancies .

Coordination Chemistry

This compound's coordination versatility has been explored in various studies. It has been utilized as a ligand in coordination chemistry, forming complexes that exhibit unique magnetic properties. These complexes are significant for understanding the interactions between this compound and metal ions, which may have implications for drug delivery systems .

Biological Activity Summary Table

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis methods for Guanazole?

this compound (3,5-diamino-1,2,4-triazole) has the empirical formula C₂H₅N₅, with a planar triazole ring and two amino groups at positions 3 and 5. Its synthesis typically involves cyclization reactions of thiourea derivatives or condensation of cyanamide with hydrazine. The compound’s purity (98%) and melting point (202–205°C) are critical for reproducibility in biological assays .

Q. How does this compound inhibit DNA synthesis in experimental models?

this compound acts as a non-genotoxic inhibitor of DNA replication by targeting ribonucleotide reductase (RNR), an enzyme essential for deoxyribonucleotide synthesis. In rat hepatocyte primary cultures, it suppresses DNA repair synthesis (measured via ³H-thymidine incorporation), making it a tool for studying DNA damage response pathways .

Q. What experimental techniques are used to validate this compound’s antitumor activity?

In vitro cytotoxicity assays (e.g., MTT or clonogenic survival) are standard. For mechanistic studies, researchers pair these with Western blotting (to assess RNR inhibition) and fluorescence-based DNA damage markers (e.g., γ-H2AX foci). Dose-response curves and IC₅₀ values are essential for comparative analysis .

Advanced Research Questions

Q. What methodologies are used to study this compound’s hydrogen-bonding interactions with solvents?

Density Functional Theory (DFT) at the 6-311++G(d,p) level and FT-IR spectroscopy are combined to analyze hydrogen-bonding dynamics. For example, DFT optimizes geometries and calculates interaction energies (e.g., –50.5 kJ/mol for this compound-H₂O complexes), while FT-IR identifies solvent-induced shifts in N–H and O–H stretching modes (e.g., 3565 cm⁻¹ in aqueous solutions) .

Q. How do solvent interactions influence this compound’s pharmacological potential?

this compound forms stronger hydrogen bonds with water (–50.5 kJ/mol) than DMSO (–7.10 kJ/mol) due to lpO⋯H–N and lpN⋯H–O interactions. This solvation stability enhances its bioavailability in aqueous biological systems, as confirmed by vibrational frequency shifts in IR spectra (e.g., new bands at 951 cm⁻¹ in H₂O) .

Q. How can metal coordination enhance this compound’s antitumor efficacy?

Gallium(III) complexes with this compound derivatives exhibit higher tumor-cell affinity due to Ga³⁺’s mimicry of Fe³⁺ in transferrin-mediated uptake. These complexes induce DNA damage via radical generation, validated through UV-Vis, NMR, and cytotoxicity assays against breast cancer cell lines .

Q. What structural dynamics occur in this compound under varying solvent environments?

Solvent-induced dihedral angle changes (e.g., 5N-2C-3N-4N angles approaching 180° in H₂O) alter molecular planarity. Natural Bond Orbital (NBO) charges reveal increased electron density on nitrogen atoms in solvents, promoting stronger H-bonding. Such dynamics are quantified via DFT-optimized geometries and X-ray crystallography cross-validation .

Q. Data Contradiction Analysis

Q. How do implicit vs. explicit solvation models affect computational results for this compound?

Implicit models (e.g., PCM) underestimate explicit H-bonding effects. For instance, Model I (implicit) predicts a 1024 cm⁻¹ vibrational mode, while Model II (explicit) shifts it to 1123 cm⁻¹, aligning better with experimental FT-IR data. Researchers must specify solvation models to avoid misinterpretation of interaction energies .

Q. Are there discrepancies in reported hydrogen-bond strengths for this compound?

Interaction energies vary with solvent polarity and computational methods. While DFT consistently reports stronger H₂O interactions (–50.5 kJ/mol), some studies using Hartree-Fock methods show lower stability. Cross-method validation (DFT vs. experimental IR) is critical for reconciling such differences .

Q. Methodological Best Practices

- For computational studies : Always apply counterpoise corrections to address basis set superposition errors in DFT calculations .

- For biological assays : Use primary cell cultures (e.g., rat hepatocytes) to assess DNA repair inhibition, as immortalized lines may lack endogenous repair machinery .

- For metal complexes : Validate Ga³⁺-Guanazole uptake via transferrin receptor blocking experiments to confirm mechanistic specificity .

Propriétés

IUPAC Name |

1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025367 | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanazole appears as colorless crystals. (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1455-77-2 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Diamino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (Decomposes) (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.